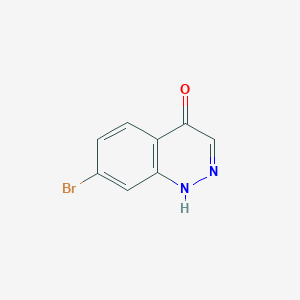

7-Bromocinnolin-4(1h)-one

Description

7-Bromocinnolin-4(1H)-one is a heterocyclic aromatic compound featuring a cinnolinone core (a bicyclic structure with two nitrogen atoms) substituted with a bromine atom at position 5. It is synthesized via cyclization of 1-(2-amino-4-bromophenyl)ethanone in aqueous hydrochloric acid, yielding a molecular ion [M+H]+ at 224.9 (LCMS) and distinct ¹H NMR signals (DMSO-d6): δ 14.09 (br. s., 1H), 8.09 (d, J = 2.2 Hz), 7.92 (dd, J = 8.8, 2.2 Hz), 7.79 (s), and 7.71 (d, J = 9.1 Hz) . This compound serves as a precursor for derivatives like 7-bromo-4-chlorocinnoline, synthesized via phosphorylation with POCl₃ .

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMGNXHYRVJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromocinnolin-4(1H)-one typically involves the bromination of cinnolin-4-one. One common method is the electrophilic aromatic substitution reaction, where cinnolin-4-one is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of 7-Bromocinnolin-4(1H)-one may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Oxidation: 7-Bromocinnolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 7-bromo-4-hydroxycinnoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted cinnoline derivatives. Typical reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Oxidized cinnoline derivatives.

Reduction: 7-Bromo-4-hydroxycinnoline.

Substitution: Substituted cinnoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 7-Bromocinnolin-4(1H)-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-Bromo-4-chlorocinnoline (8c)

- Structure: Chlorine replaces the hydroxyl group at position 4 of the cinnolinone core.

- Synthesis: Derived from 7-Bromocinnolin-4(1H)-one via refluxing with POCl₃ in tetrahydrofuran .

- Properties :

- Key Difference : The chloro substituent enhances electrophilicity, making it more reactive in substitution reactions compared to the parent hydroxylated compound.

7-Bromo-4-hydroxyquinolin-2(1H)-one

- Structure: A quinolinone core (one nitrogen atom) with bromine at position 7 and hydroxyl at position 3.

- Properties: Molecular formula: C₉H₆BrNO₂; molecular weight: 240.05 . Functional groups: Bromine and hydroxyl substituents may confer distinct hydrogen-bonding capabilities and solubility compared to cinnolinone derivatives.

- Key Difference: The quinolinone scaffold differs in ring structure (monocyclic vs.

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Structure: A dihydroquinolinone with multiple halogen substitutions (Cl, F) and a cyclopropyl group.

- Applications : Used in pharmaceutical research for its modified solubility and stability due to fluorine and cyclopropyl groups .

Data Table: Comparative Analysis

Research Implications

- Reactivity Trends: Chlorination (e.g., 8c) increases electrophilicity, while hydroxylation (e.g., quinolinone derivatives) may enhance solubility and hydrogen-bonding interactions .

- Quinolinones, with varied halogenation, are studied in cancer and antimicrobial research .

- Structural Optimization: Substitutions at position 4 (e.g., Cl, OH) and core modifications (cinnolinone vs. quinolinone) provide avenues for tuning pharmacokinetic properties.

Biological Activity

7-Bromocinnolin-4(1H)-one is a heterocyclic compound characterized by a bromine atom at the seventh position of the cinnoline ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

7-Bromocinnolin-4(1H)-one exhibits significant antimicrobial activity. The mechanism of this activity is believed to involve interference with bacterial cell wall synthesis or protein function, which disrupts cellular processes essential for bacterial survival. In laboratory studies, it has shown efficacy against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

Research indicates that 7-Bromocinnolin-4(1H)-one may possess anticancer properties. In vitro studies have demonstrated its effects on different cancer cell lines, including:

- MCF-7/ADR (breast cancer)

- HeLa (cervical cancer)

- SKOV-3 (ovarian cancer)

The compound has been shown to induce apoptosis and cause cell cycle arrest at various phases, particularly G2/M and S phases, thereby inhibiting cancer cell proliferation . The IC50 values for these effects range from 5.0 to 10.7 μM, indicating potent activity against resistant cancer cell lines .

The biological activity of 7-Bromocinnolin-4(1H)-one can be attributed to its interaction with specific molecular targets. For instance, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that it binds effectively to P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 7-Bromocinnolin-4(1H)-one, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 7-Bromoquinolin-4-ol | Quinoline derivative | Antimicrobial |

| 4-Bromocinnoline | Cinnoline derivative | Anticancer |

| 6-Bromocinnoline | Cinnoline derivative | Limited studies available |

7-Bromocinnolin-4(1H)-one stands out due to its specific bromination pattern and its broad spectrum of biological activities compared to other derivatives.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological effects of 7-Bromocinnolin-4(1H)-one:

- Antimicrobial Efficacy : A study demonstrated that 7-Bromocinnolin-4(1H)-one effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Cancer Cell Studies : In another study involving MCF-7/ADR cells, treatment with varying concentrations of 7-Bromocinnolin-4(1H)-one resulted in significant decreases in cell viability and induction of apoptosis, emphasizing its role as a potential anticancer drug.

- Molecular Docking : Molecular docking analyses have provided insights into the binding affinities of 7-Bromocinnolin-4(1H)-one with P-gp, suggesting mechanisms by which it may reverse drug resistance in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.